molecular formula C7H4F2O2 B1360932 2,6-Difluoro-4-hydroxybenzaldehyde CAS No. 532967-21-8

2,6-Difluoro-4-hydroxybenzaldehyde

Cat. No. B1360932
M. Wt: 158.1 g/mol
InChI Key: ROAQMGJHSNIROA-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4F2O2 . It is a solid powder at room temperature . The compound has a molecular weight of 158.1 .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-hydroxybenzaldehyde is 1S/C7H4F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H . This indicates that the compound consists of a benzene ring with two fluorine atoms and one hydroxy group attached, as well as a formyl group (which gives it the ‘benzaldehyde’ part of its name).


Physical And Chemical Properties Analysis

2,6-Difluoro-4-hydroxybenzaldehyde is a solid powder at room temperature . It has a molecular weight of 158.1 . The compound’s boiling point is between 179-182 degrees Celsius .

Scientific Research Applications

  • Catalyzed Reactions with Alkynes, Alkenes, or Allenes:

    • 2-Hydroxybenzaldehydes, a category to which 2,6-Difluoro-4-hydroxybenzaldehyde belongs, are known to react efficiently with various internal and terminal alkynes through cleavage of the aldehyde C-H bond using a rhodium-based catalyst system. This process yields 2-alkenoylphenols and demonstrates significant regioselectivity based on acetylene substituents (Kokubo et al., 1999).
  • Linkers for Solid Phase Organic Synthesis:

    • Electron-rich benzaldehyde derivatives like 2,6-Difluoro-4-hydroxybenzaldehyde have been investigated for their potential as linkers in solid-phase organic synthesis. This includes their transformation into secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, followed by facile cleavage from supports (Swayze, 1997).
  • Remote Benzylic C-H Oxyfunctionalization:

    • The compound is relevant in the oxyfunctionalization of benzylic C-H bonds, a process crucial for the transformation of various aromatic carbonyl compounds. This methodology, catalyzed by Cu(OAc)2, is significant for pharmaceutical applications, particularly in synthesizing 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).
  • Chromatographic Separation:

    • Chromatographic techniques have been used to separate chlorinated 4-hydroxybenzaldehydes, including variants like 2,6-Difluoro-4-hydroxybenzaldehyde, demonstrating the impact of substitution on retention behavior (Korhonen & Knuutinen, 1984).
  • Oxidation to Hydroxybenzaldehydes and Benzoquinones:

    • The oxidation of 2,6-disubstituted 4-methylphenols with dioxygen, using a copper chloride catalyst, can yield 4
    -hydroxybenzaldehydes like 2,6-Difluoro-4-hydroxybenzaldehyde. This process' efficiency and product selectivity depend greatly on the reaction conditions and catalyst composition, highlighting its potential in chemical synthesis and industrial applications .
  • Polymer Synthesis:

    • 2,6-Difluoro-4-hydroxybenzaldehyde derivatives have been utilized in the synthesis of cyano-substituted polyester, polyurethanes, and epoxy resins. These polymers exhibit improved solubility and thermal stability, making them applicable in various industrial domains (Diakoumakos & Mikroyannidis, 1994).
  • Anticancer Research:

    • Fluorinated analogs of 2,6-Difluoro-4-hydroxybenzaldehyde have been synthesized and evaluated for their anticancer properties. These compounds, being analogs of combretastatins, show potential in cancer treatment due to their cell growth inhibitory properties (Lawrence et al., 2003).
  • Solubility and Thermodynamics:

    • The solubility and solution thermodynamics of 4-hydroxybenzaldehyde in various solvents have been studied, providing critical data for the purification process and optimization of conditions for its bromination process. These studies are essential for understanding the compound's behavior in different solvent systems (Wang, Xu & Xu, 2017).
  • Spin Trapping and pH Sensing:

    • Derivatives of 2,6-Difluoro-4-hydroxybenzaldehyde have been developed as spin traps and pH sensors. These compounds exhibit color changes under different pH conditions, making them useful in chemical sensing and radical detection applications (Ioniță, 2008).

Safety And Hazards

The compound is classified as potentially causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .

properties

IUPAC Name

2,6-difluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQMGJHSNIROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647943
Record name 2,6-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-hydroxybenzaldehyde

CAS RN

532967-21-8
Record name 2,6-Difluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sec-BuLi (1.3M solution in cyclohexane, 53 mL, 69.3 mmol) was added slowly at −78° C. to a solution of intermediate 19, 1-(tert-butyldimethylsilyl)oxy-3,5-difluorobenzene (15.3 g, 62.6 mmol) and TMEDA (10.5 mL, 69.3 mmol) in THF (200 mL) and the mixture was stirred at the same temperature for 30 min. DMF (5.33 mL, 69.3 mmol) was added to the mixture at −78° C., and the mixture was stirred at the same temperature for 1.5 h. Then 10% aqueous HCl was added to attain pH˜4-5 (200 mL), and then the reaction mixture was stirred at RT for 12 h. The aqueous layer was extracted with EtOAc (200 mL). The organic layer was separated. The organic layer was washed with sat. NaHCO3, then H2O was added, HCl was added to attain pH˜3-4, the organic layer was separated, washed with brine, dried with Na2SO4 and evaporated in vacuo to give the title compound (9.7 g, 97%, 61.3 mmol) as a white solid. 1H NMR data (dmso-d6): 11.54 (br.s, 1H, OH), 10.00 (s, 1H, CHO), 6.50-6.57 (m, 2H, H—Ar).
Name
Sec BuLi
Quantity
53 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kuźmińska, P Kobyłka, M Wierzchowski… - Journal of Molecular …, 2023 - Elsevier
Low efficiency of anticancer drugs and their toxicity in normal tissues has motivated further study on safe and effective modern anticancer agents. In the presented study, the design and …
Number of citations: 1 www.sciencedirect.com

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